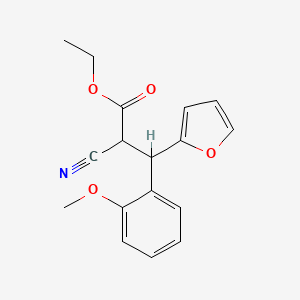
Ethyl 2-cyano-3-(furan-2-yl)-3-(2-methoxyphenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-cyano-3-(furan-2-yl)-3-(2-methoxyphenyl)propanoate is an organic compound that belongs to the class of cyano esters This compound is characterized by the presence of a cyano group (–CN), a furan ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-cyano-3-(furan-2-yl)-3-(2-methoxyphenyl)propanoate typically involves multi-step organic reactions. One common method involves the Knoevenagel condensation reaction, where ethyl cyanoacetate reacts with an aldehyde or ketone in the presence of a base such as piperidine or pyridine. The reaction conditions often include refluxing the mixture in a suitable solvent like ethanol or methanol.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-3-(furan-2-yl)-3-(2-methoxyphenyl)propanoate can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-cyano-3-(furan-2-yl)-3-(2-methoxyphenyl)propanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-cyano-3-(furan-2-yl)-3-(2-methoxyphenyl)propanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The cyano group and furan ring are key functional groups that contribute to its reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-cyano-3-(phenyl)-3-(2-methoxyphenyl)propanoate: Similar structure but lacks the furan ring.
Ethyl 2-cyano-3-(furan-2-yl)-3-(phenyl)propanoate: Similar structure but lacks the methoxy group on the phenyl ring.
Ethyl 2-cyano-3-(furan-2-yl)-3-(4-methoxyphenyl)propanoate: Similar structure but with the methoxy group in a different position on the phenyl ring.
Uniqueness
Ethyl 2-cyano-3-(furan-2-yl)-3-(2-methoxyphenyl)propanoate is unique due to the combination of the cyano group, furan ring, and methoxyphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C17H17NO4 |
|---|---|
Molecular Weight |
299.32 g/mol |
IUPAC Name |
ethyl 2-cyano-3-(furan-2-yl)-3-(2-methoxyphenyl)propanoate |
InChI |
InChI=1S/C17H17NO4/c1-3-21-17(19)13(11-18)16(15-9-6-10-22-15)12-7-4-5-8-14(12)20-2/h4-10,13,16H,3H2,1-2H3 |
InChI Key |
IHPGYIFHMJXLSW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C#N)C(C1=CC=CC=C1OC)C2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















